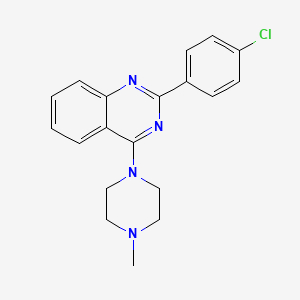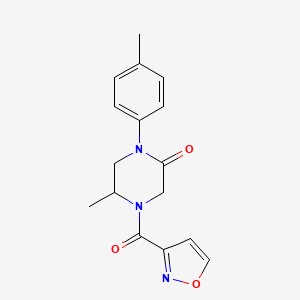![molecular formula C21H21N3O3 B5533871 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis The synthesis of complex organic compounds, such as 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide, often involves multi-step synthetic processes that integrate various chemical reactions to construct the desired molecular framework. While the specific synthesis route for this compound isn't directly covered in the available literature, analogous processes can be found in the synthesis of related compounds. For instance, the preparation of pyrazoline derivatives and their further functionalization to introduce various substituents, including methoxy and benzyl groups, offers insight into potential synthetic strategies (Govindaraju et al., 2012)[https://consensus.app/papers/evaluation-tetra-substituted-pyrazolines-activity-govindaraju/57422bf3544058a68263a09c4aca05f4/?utm_source=chatgpt].
Molecular Structure Analysis The molecular structure of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide features several key functional groups, including a pyrazole ring, a methoxy group, and a benzyl substituent attached to a chromanecarboxamide core. This arrangement suggests potential for varied intermolecular interactions and steric effects, influencing the compound's chemical behavior and biological activity. Structural analogues, like benzothiazoles, have been extensively studied for their biological activities, hinting at the importance of structural analysis in understanding the properties of such complex molecules (Bhat & Belagali, 2020)[https://consensus.app/papers/activity-relationship-importance-benzothiazole-bhat/3ba5836f0c4551058ed78220df86191d/?utm_source=chatgpt].
Chemical Reactions and Properties Compounds like 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide are likely to undergo a range of chemical reactions, influenced by their functional groups. For example, the presence of a pyrazole ring suggests potential for nucleophilic substitution reactions, while the methoxy group might be involved in electrophilic aromatic substitution. The chemical properties of such compounds can be significantly influenced by the nature of their substituents, impacting their reactivity and stability (Dar & Shamsuzzaman, 2015)[https://consensus.app/papers/concise-review-synthesis-pyrazole-heterocycles-dar/ab03fabe8cb55d5c891792e098224b01/?utm_source=chatgpt].
Physical Properties Analysis The physical properties of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide, such as solubility, melting point, and crystallinity, are crucial for its practical applications and handling. These properties are influenced by the compound's molecular structure and intermolecular forces. For instance, the presence of a methoxy group could enhance solubility in organic solvents, while the overall molecular geometry might affect the compound's crystalline form and melting point (Uto, 2016)[https://consensus.app/papers/2benzisoxazole-structure-potential-polypharmacology-uto/db1749a92faf5284b13864601f1e239c/?utm_source=chatgpt].
Chemical Properties Analysis The chemical behavior of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide is dictated by its functional groups. The electron-donating methoxy group and the electron-withdrawing carboxamide moiety may influence the compound's reactivity towards electrophiles and nucleophiles, respectively. These chemical properties play a critical role in determining the compound's interactions and reactions with various biological targets or chemical reagents (Cetin, 2020)[https://consensus.app/papers/pyrazole-carboxylic-acid-derivatives-synthesis-cetin/be8ac7aa508d51e5a83c4b1dcc7c45a1/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
8-methoxy-N-[(2-pyrazol-1-ylphenyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-9-4-7-15-12-17(14-27-20(15)19)21(25)22-13-16-6-2-3-8-18(16)24-11-5-10-23-24/h2-11,17H,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNAQRTANXTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-methylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5533812.png)
![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)


![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)

![5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide](/img/structure/B5533878.png)